
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable pyrrolidinone derivative under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is particularly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dechlorinated products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation typically yields ketones or carboxylic acids.
Reduction Products: Reduction leads to the formation of dechlorinated or partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methylpyrrolidin-2-one: Similar structure but lacks the chloromethyl group, leading to different reactivity and applications.
4-Chloro-3-methylpyrrolidin-2-one: Another similar compound with different substitution patterns, affecting its chemical properties and uses.
1-Ethyl-3-chloro-4-methylpyrrolidin-2-one: Contains an additional ethyl group, which can influence its solubility and reactivity.
Uniqueness
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
61213-08-9 |
|---|---|
Molekularformel |
C7H11Cl2NO |
Molekulargewicht |
196.07 g/mol |
IUPAC-Name |
3-chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11Cl2NO/c1-2-10-4-5(3-8)6(9)7(10)11/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
XMUWXMNHFJSYSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(C(C1=O)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
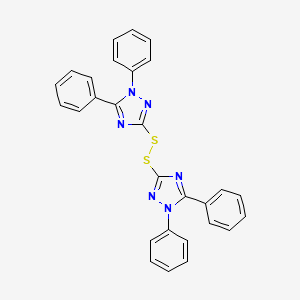

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
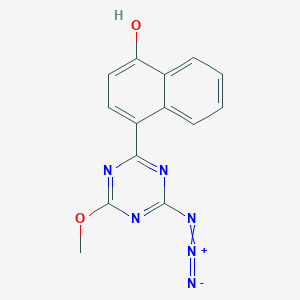
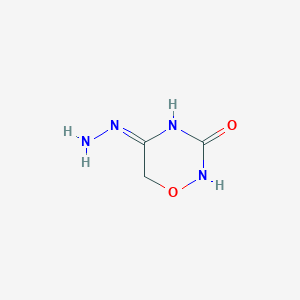
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
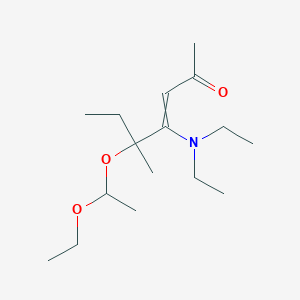
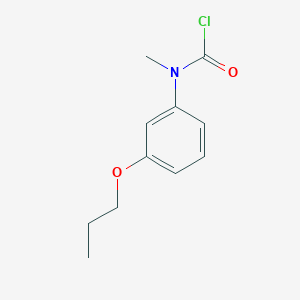
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
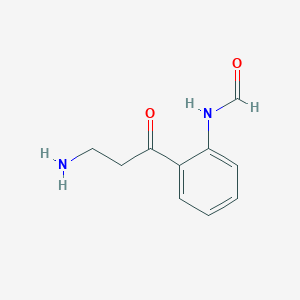
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)
